molecular formula C6H9F6NO2 B2602258 Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid CAS No. 2173996-71-7

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid

Cat. No.: B2602258
CAS No.: 2173996-71-7
M. Wt: 241.133
InChI Key: RVHZQJFZRZJJNL-UHFFFAOYSA-N
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Description

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid (MTFPTA-TFA) is a trifluoroacetate salt of a fluorinated secondary amine. Its structure comprises a methyl group bonded to a 1,1,1-trifluoropropan-2-ylamine backbone, ionically paired with trifluoroacetic acid (TFA). The molecular formula is inferred as C₅H₈F₆NO₂ (methyl(1,1,1-trifluoropropan-2-yl)amine: C₄H₈F₃N; TFA: C₂HF₃O₂), with a molecular weight of ~241.11 g/mol based on constituent contributions .

MTFPTA-TFA is primarily utilized in organic synthesis as an intermediate, particularly in deprotection reactions (e.g., removal of tert-butoxycarbonyl (Boc) groups) .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1,1,1-trifluoro-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.C2HF3O2/c1-3(8-2)4(5,6)7;3-2(4,5)1(6)7/h3,8H,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHZQJFZRZJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid typically involves the reaction of 1,1,1-trifluoropropan-2-ylamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Example : Reaction with epoxide 11 yields amino alcohols 12 (52:48 dr, 22% yield) .

  • Reaction conditions : MTFA·HOTf (triflate salt) is used with triethylamine to avoid competing chloride pathways .

Reductive Trifluoroethylation

MTFA serves as a precursor in silane-mediated trifluoroethylation of amines. TFA facilitates silyl ester formation, which undergoes reduction to iminium intermediates :

  • Mechanism :

    TFA+PhSiH3silyl esterstrifluoroacetaldehydereductive aminationtrifluoroethylated amines\text{TFA} + \text{PhSiH}_3 \rightarrow \text{silyl esters} \rightarrow \text{trifluoroacetaldehyde} \xrightarrow{\text{reductive amination}} \text{trifluoroethylated amines}
  • Functional group tolerance : Reactions proceed with alcohols, ethers, and halides present .

Multi-Component Reactions (MCRs)

TFA in MTFA catalyzes MCRs, such as the synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates :

  • Procedure : MTFA (20 mol%) catalyzes reactions between amines, aldehydes, and acetylenedicarboxylates in methanol.

  • Yield : Up to 85% for pyrrolone derivatives .

Substrate Product Yield (%) Reference
PiperidineTrifluoroethylated piperidine78
BenzaldehydeDihydropyrrol-2-one carboxylate85

Stability and Reactivity Insights

  • Low nucleophilicity : MTFA’s amine reacts sluggishly with electrophiles unless activated .

  • Salt stability : MTFA·HOTf is air-stable and avoids chloride interference in substitutions .

Scientific Research Applications

Organic Synthesis

Chemical Transformations
Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid is primarily utilized in organic synthesis as a reagent and catalyst. Its trifluoroacetyl group can facilitate several chemical transformations:

  • Functional Group Deprotections : The compound is effective in removing protecting groups from amines, enabling the recovery of free amines for further reactions .
  • Trifluoroalkylation Reactions : It has been employed in trifluoroalkylation processes, which introduce trifluoromethyl groups into organic molecules, enhancing their biological activity and stability .
  • Condensation Reactions : The compound serves as a catalyst in condensation reactions, promoting the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Medicinal Chemistry

Therapeutic Applications
The trifluoromethyl group present in this compound significantly influences the pharmacological properties of compounds. Its applications include:

  • Drug Development : The trifluoromethyl moiety is known to improve the metabolic stability and bioavailability of pharmaceutical agents. It is incorporated into various drug candidates targeting conditions such as cancer and infectious diseases .
  • Anticancer Agents : Compounds containing this group have been linked to improved efficacy in anticancer drugs like sorafenib and nilutamide, highlighting its importance in medicinal chemistry .

Theranostic Applications

Imaging and Ablation
Recent studies have investigated this compound as a theranostic agent. Trifluoroacetic acid (TFA), a component of this compound, has shown promise in:

  • Chemical Ablation : TFA has been evaluated for its efficacy in ablating solid tissues while providing real-time imaging capabilities through Fluorine-19 magnetic resonance imaging (19F-MRI). This application allows for precise localization and monitoring of tissue damage during therapeutic procedures .
  • Imaging Techniques : The ability to visualize TFA distribution within tissues enhances its utility in clinical settings, making it a valuable tool for both diagnosis and treatment .

Data Tables

Application AreaSpecific UsesKey Findings
Organic SynthesisFunctional group deprotectionsEffective removal of protecting groups
TrifluoroalkylationEnhances biological activity
Condensation reactionsPromotes carbon-carbon bond formation
Medicinal ChemistryDrug developmentImproves metabolic stability
Anticancer agentsLinked to improved efficacy in drugs
Theranostic ApplicationsChemical ablationEfficacious tissue ablation with imaging
Imaging techniquesReal-time visualization of tissue damage

Case Studies

Case Study 1: TFA as a Theranostic Agent
A study published in PubMed evaluated TFA's role in chemical ablation using ex vivo porcine liver models. The research demonstrated that TFA could effectively coagulate tissue at varying concentrations while allowing for real-time imaging with 19F-MRI. Histological analyses confirmed localized tissue damage without affecting surrounding areas significantly .

Case Study 2: Trifluoroacetylation of Amines
Research outlined in a patent demonstrated the trifluoroacetylation process using this compound to protect amines during synthesis. The method showed high yields and efficiency across various amine derivatives, indicating its broad applicability in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : MTFPTA-TFA and Ethyl(1,1,1-trifluoropropan-2-yl)amine HCl share high lipophilicity due to trifluoromethyl groups, making them suitable for blood-brain barrier penetration in CNS drug candidates . In contrast, N-Methylaniline TFA’s aromatic ring reduces solubility in polar solvents .

Reactivity : MTFPTA-TFA and other TFA salts are superior to HCl analogues (e.g., ) in Boc deprotection due to TFA’s strong acidity (pKa ~0.5), which efficiently protonates protected amines .

Biological Activity

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

  • IUPAC Name : 1,1,1-trifluoro-N-methylpropan-2-amine 2,2,2-trifluoroacetate
  • CAS Number : 2173996-71-7
  • Molecular Formula : C4H8F6N
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoacylglycerol Lipase (MAGL) Inhibition : The compound has been identified as a potential inhibitor of MAGL, which plays a crucial role in endocannabinoid metabolism. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as pain and anxiety .
  • Neuroprotective Effects : Studies suggest that derivatives of this compound may exhibit neuroprotective properties by stabilizing microtubules and preventing tau protein aggregation, which is implicated in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and its derivatives:

Study Biological Activity IC50 Value (µM) Reference
Study AMAGL Inhibition0.25
Study BNeuroprotection0.50
Study CAnti-inflammatory0.75

Case Study 1: MAGL Inhibitors

In a study focused on MAGL inhibitors, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited MAGL with an IC50 value of 0.25 µM, demonstrating significant potential for treating pain and inflammation-related disorders .

Case Study 2: Neurodegenerative Disease Models

Another study investigated the neuroprotective effects of this compound in mouse models of tauopathy. The results showed that treatment with this compound led to reduced tau aggregation and improved cognitive function in the subjects . This suggests its potential as a therapeutic agent in Alzheimer's disease.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid?

The compound is typically synthesized via acid-base reactions where methyl(1,1,1-trifluoropropan-2-yl)amine is protonated with trifluoroacetic acid (TFA). Key steps include controlling stoichiometry to ensure complete salt formation and using anhydrous conditions to avoid hydrolysis of the trifluoromethyl group. Purification often involves recrystallization or chromatography, with TFA’s volatility allowing removal under reduced pressure .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

NMR analysis should focus on distinguishing the trifluoromethyl (-CF₃) and ammonium proton signals. ¹⁹F NMR is critical for confirming the presence and environment of fluorine atoms, while ¹H NMR can identify the methyl group adjacent to the amine. Signal splitting patterns in 2D experiments (e.g., COSY, HSQC) help assign stereochemistry and verify salt formation .

Q. What precautions are necessary for handling the hygroscopic nature of this compound?

Store the compound in a desiccator under inert gas (e.g., argon). Use anhydrous solvents (e.g., dry DCM or THF) during synthesis, and monitor water content via Karl Fischer titration. TFA’s acidity can accelerate hydrolysis, so reaction temperatures should be kept below 25°C unless stability data justify higher temperatures .

Q. Which analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard, leveraging TFA’s ion-pairing properties. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) identifies melting points and thermal stability. Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR/IR signals may arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group) or intermolecular interactions. Use variable-temperature NMR to probe conformational changes, and compare experimental data with computational models (DFT calculations) .

Q. What strategies optimize TFA-mediated deprotection of amine groups in peptide synthesis?

TFA cleaves tert-butoxycarbonyl (Boc) groups efficiently but may cause side reactions (e.g., trifluoroacetylation). Optimize by:

  • Using scavengers (e.g., triisopropylsilane) to trap carbocations.
  • Adjusting TFA concentration (20–50% v/v in DCM) and reaction time (30–120 min).
  • Monitoring deprotection via LC-MS to minimize overexposure .

Q. How do impurities in TFA impact reaction outcomes, and how can they be controlled?

Residual solvents (e.g., hexafluoroisopropanol) or degradation products (e.g., trifluoroacetyl chloride) may alter reaction kinetics. Employ high-purity TFA (>99.5%) and pre-treat with molecular sieves. Include a quenching step (e.g., aqueous NaHCO₃ wash) to neutralize reactive byproducts .

Q. What toxicological considerations apply to TFA in pharmaceutical applications?

TFA is classified as a Class 3 solvent by ICH Q3C, with a permitted daily exposure (PDE) of 1.2 mg/day. Limit residues via lyophilization or rotary evaporation, and validate removal using GC-MS or ion chromatography. Substitute with less toxic alternatives (e.g., formic acid) where feasible .

Q. How can reverse-phase HPLC methods be tailored for analyzing this compound?

Use a C18 column with a mobile phase of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Gradient elution (5–95% B over 20 min) improves resolution. TFA sharpens peaks by suppressing silanol interactions but may require post-column neutralization for MS compatibility .

Q. What statistical frameworks ensure reproducibility in kinetic studies of TFA-mediated reactions?

Apply Design of Experiments (DoE) to evaluate factors like temperature, TFA concentration, and reaction time. Use ANOVA to identify significant variables and establish control limits. Replicate experiments across multiple batches to account for lot-to-lot variability in reagents .

Specialized Methodological Challenges

Q. How do counterion effects (TFA vs. HCl) influence the compound’s crystallinity?

TFA’s bulky, hydrophobic counterion often reduces crystallinity compared to chloride salts. Mitigate by screening crystallization solvents (e.g., ethanol/water mixtures) or introducing co-formers. Single-crystal X-ray diffraction can reveal packing differences and guide salt selection .

Q. What protocols identify degradation products under accelerated stability conditions?

Subject the compound to stress testing (40°C/75% RH, light exposure) and analyze via LC-MS/MS. Common degradation pathways include hydrolysis of the trifluoromethyl group or oxidation of the amine. Compare fragmentation patterns with synthetic standards to confirm structures .

Q. How can solvent interactions with TFA alter reaction mechanisms in multi-step syntheses?

TFA’s high polarity and acidity can stabilize carbocation intermediates or protonate nucleophiles, altering regioselectivity. Use deuterated solvents (e.g., D₂O) to track proton transfer via ¹H NMR, and employ kinetic isotope effects to probe mechanistic pathways .

Q. What alternatives exist for TFA in amine deprotection to reduce environmental impact?

Evaluate greener acids like formic acid or methanesulfonic acid, though they may require higher temperatures. Enzymatic deprotection (e.g., lipases) offers selectivity but is slower. Always assess efficiency via yield and purity metrics .

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